ODM-204

CRPC xenograft in vivo antitumor efficacy dual AR/CYP17A1 inhibition

ODM-204 is a nonsteroidal, orally bioavailable small molecule that simultaneously targets the androgen receptor (AR) and the steroidogenic enzyme CYP17A1. Unlike single-agent AR antagonists (e.g., enzalutamide) or CYP17A1 inhibitors (e.g., abiraterone), ODM-204 integrates both mechanisms into one scaffold.

Molecular Formula
Molecular Weight
Cat. No. B1193274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameODM-204
SynonymsODM204;  ODM-204;  ODM 204.
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

ODM-204: Dual Androgen Receptor and CYP17A1 Inhibition for Castration-Resistant Prostate Cancer Research


ODM-204 is a nonsteroidal, orally bioavailable small molecule that simultaneously targets the androgen receptor (AR) and the steroidogenic enzyme CYP17A1. Unlike single-agent AR antagonists (e.g., enzalutamide) or CYP17A1 inhibitors (e.g., abiraterone), ODM-204 integrates both mechanisms into one scaffold [1]. It binds AR with a Ki of 47 nM and inhibits CYP17A1 with an IC50 of 22 nM, blocking both androgen signaling and residual androgen biosynthesis [2]. This dual pharmacology is specifically designed to address the persistent AR axis activation that drives castration-resistant prostate cancer (CRPC) progression.

Why Enzalutamide, Abiraterone, or Seviteronel Cannot Simply Replace ODM-204 in Prostate Cancer Studies


CRPC sustains androgen signaling through two complementary routes: intratumoral androgen synthesis (requiring CYP17A1) and AR overactivation. Agents that block only one node—enzalutamide inhibits AR but not androgen production, while abiraterone suppresses CYP17A1 without directly antagonizing AR—leave the alternate pathway unaddressed [1]. Even the dual inhibitor seviteronel shows substantially weaker AR antagonism (AR transcription IC50 ~10 µM) than ODM-204 (AR binding Ki 47 nM; LNCaP proliferation IC50 170 nM) [2]. In a head-to-head VCaP xenograft study, ODM-204 monotherapy outperformed not only single-agent enzalutamide and abiraterone but also their combination, demonstrating that its integrated dual pharmacology is not recapitulated by co-administering separate agents [3].

ODM-204 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


Superior VCaP Xenograft Tumor Control: ODM-204 vs. Enzalutamide, Abiraterone, and Their Combination

In a 28-day VCaP xenograft study in intact male nude mice, ODM-204 (50 mg/kg/day oral) significantly reduced tumor growth and demonstrated antitumor activity superior to that of single-agent enzalutamide, single-agent abiraterone, and the enzalutamide plus abiraterone combination [1]. ODM-204 alone achieved 66% tumor growth inhibition (TGI) at this dose [2].

CRPC xenograft in vivo antitumor efficacy dual AR/CYP17A1 inhibition

AR Mutant Coverage: Potent Inhibition of Clinically Relevant F876L, T877A, and W741L Variants

ODM-204 potently inhibited testosterone-mediated nuclear translocation of three clinically relevant AR mutants: F876L (IC50 = 6 nM), T877A (IC50 = 95 nM), and W741L (IC50 = 277 nM) [1]. The AR F876L mutation is a well-characterized enzalutamide-resistance variant that converts enzalutamide from antagonist to agonist [2].

androgen receptor mutants enzalutamide resistance AR F876L

In Vivo Steroidogenesis Suppression in Non-Human Primates: ODM-204 Single Oral Dose PK/PD

In intact sexually mature male cynomolgus monkeys, a single oral dose of ODM-204 (10–30 mg/kg) produced marked, dose-dependent suppression of serum testosterone and dehydroepiandrosterone (DHEA) within 5 hours post-dose, with only minimal changes in cortisol and aldosterone [1]. This indicates effective CYP17A1 inhibition in a primate model without complete adrenal suppression.

cynomolgus monkey PK/PD testosterone suppression adrenal androgen inhibition

CYP17A1 Enzymatic Potency: ODM-204 vs. Seviteronel in Isolated Enzyme Assays

ODM-204 inhibits CYP17A1 with an IC50 of 22 nM in human testicular microsome assays [1]. By comparison, seviteronel (VT-464), the only other nonsteroidal dual AR/CYP17 inhibitor to reach clinical trials, exhibits a reported 17,20-lyase IC50 of 69 nM in similar enzymatic assays .

CYP17A1 inhibition 17,20-lyase enzyme IC50

Antiproliferative Activity in Androgen-Dependent Prostate Cancer Cells: Quantitative IC50 Profiling

ODM-204 inhibited androgen-induced proliferation of LNCaP cells with an IC50 of 170 nM and VCaP cells with an IC50 of 280 nM [1]. For reference, enzalutamide exhibits an IC50 of 36 nM in LNCaP AR-transcriptional reporter assays, but the antiproliferative IC50 in LNCaP is often higher [2]. Importantly, ODM-204's antiproliferative effect integrates both AR blockade and CYP17A1-mediated steroid deprivation within the cell culture system.

LNCaP proliferation VCaP proliferation AR-dependent growth inhibition

Leuprolide Acetate Potentiation: ODM-204 Augments Standard Androgen Deprivation Therapy In Vivo

In rats co-administered leuprolide acetate (LHRH agonist), ODM-204 significantly and dose-dependently potentiated both the suppression of circulating testosterone and the reduction of androgen-sensitive organ weights (prostate, seminal vesicles) beyond the effect of leuprolide alone [1]. This models the clinical scenario where ODM-204 would be added to standard androgen deprivation therapy (ADT).

LHRH agonist combination testosterone suppression androgen-sensitive organ weight

ODM-204: Optimal Scientific and Preclinical Application Scenarios


Enzalutamide-Resistant CRPC Xenograft and In Vitro Models

ODM-204 is the tool compound of choice for investigating dual AR/CYP17A1 blockade in enzalutamide-resistant CRPC models. Its potent inhibition of the AR F876L mutant (IC50 = 6 nM) and the enzalutamide-agonist-converting W741L variant enables studies of acquired antiandrogen resistance where single-target AR antagonists fail [1]. Researchers studying AR mutant-driven resistant disease should prioritize ODM-204 over co-dosing enzalutamide with abiraterone, as the VCaP xenograft data demonstrate superior efficacy with the integrated dual agent [2].

Primate PK/PD Studies Requiring Adrenal-Sparing Androgen Suppression

For non-human primate studies evaluating steroidogenic suppression, ODM-204 provides a unique profile: robust testosterone and DHEA suppression with minimal perturbation of cortisol and aldosterone after single oral dosing [1]. This adrenal-sparing effect differentiates ODM-204 from abiraterone, which requires prednisone co-administration clinically to manage mineralocorticoid excess. Investigators modeling long-term androgen deprivation in primates should select ODM-204 when experimental design requires avoiding glucocorticoid axis confounding.

Combination Studies with Standard Androgen Deprivation Therapy (ADT)

ODM-204 is specifically validated as an ADT-augmenting agent. In rodent models, it dose-dependently potentiates leuprolide acetate-mediated testosterone suppression and androgen-sensitive organ weight reduction [2]. This makes ODM-204 the appropriate dual inhibitor for preclinical studies designed to mimic the clinical paradigm of adding AR-pathway inhibition to background LHRH agonist therapy, rather than replacing ADT entirely.

Benchmarking Novel Dual AR/CYP17A1 Inhibitors in Drug Discovery

ODM-204 serves as the most extensively characterized dual AR/CYP17A1 reference compound for medicinal chemistry programs. With published Ki (47 nM AR), CYP17A1 IC50 (22 nM), cellular antiproliferative IC50 values (LNCaP 170 nM; VCaP 280 nM), in vivo TGI (66% at 50 mg/kg/day), and primate PK/PD data, ODM-204 provides a comprehensive benchmarking dataset that seviteronel and galeterone do not match in breadth [1][3]. Drug discovery teams should use ODM-204 as the head-to-head comparator when profiling novel dual-mechanism candidates.

Quote Request

Request a Quote for ODM-204

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.